molecular formula C11H15NO B1343966 3-(2,4-Dimethylphenoxy)azetidine CAS No. 954223-20-2

3-(2,4-Dimethylphenoxy)azetidine

Cat. No. B1343966
M. Wt: 177.24 g/mol
InChI Key: ZMNUOQXUCNXUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2,4-Dimethylphenoxy)azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. This particular derivative includes a phenoxy substituent with two methyl groups in the 2 and 4 positions on the benzene ring. The structure of azetidine derivatives has been of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of azetidine derivatives can involve multiple steps, starting from basic precursors to more complex structures. For instance, 2,4-dimethylcarbolic acid can be converted to ethyl 2-(2,4-dimethylphenoxy)acetate, which is then transformed into various functionalized molecules through reactions with different reagents such as hydrazine and carbon disulfide in the presence of potassium hydroxide . Another approach involves the reduction and mesylation of β-lactams to obtain 2-(2-mesyloxyethyl)azetidines, which can then react with nucleophiles to form a variety of substituted piperidines .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present, the connectivity of atoms, and the molecular mass of the compounds. For example, the structure of synthesized azetidine derivatives has been confirmed by IR, 1H-NMR, and EIMS spectral data analysis . The azetidinone ring, a closely related structure, has been found to be nearly planar with specific endocyclic angles, as determined by X-ray crystallography .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions to form new compounds with different functional groups. For example, the transformation of β-lactams into azetidines and further into piperidines involves nucleophilic substitution and ring expansion reactions . Additionally, azetidine derivatives can be used as precursors for the synthesis of aminopropanes, oxazinanes, aziridines, and dioxanones through reactions such as intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the azetidine ring. These properties are crucial for the practical applications of these compounds in chemical synthesis and pharmaceutical development. The density, crystal structure, and thermal stability can be determined through experimental measurements, providing insights into the material characteristics of these compounds .

Scientific Research Applications

Synthesis and Transformation of Azetidine Derivatives

Stereoselective Synthesis of Piperidines : A study by Mollet et al. (2011) showcased the stereoselective preparation of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides access to valuable templates in medicinal chemistry, including the synthesis of piperidin-3-one frameworks from cis-4-bromo-3-(phenoxy or benzyloxy)piperidines (Mollet et al., 2011).

Rearrangement of Dichloroazetidines : Dejaegher et al. (2002) described the synthesis and reactivity of 2-aryl-3,3-dichloroazetidines, which under certain conditions can yield aziridines and aroylaziridines, demonstrating the versatility of azetidine derivatives in generating other nitrogen-containing heterocycles (Dejaegher et al., 2002).

Biological Activity and Applications

Antimicrobial and Antitubercular Activities : Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and evaluated their antimicrobial and antitubercular activities. Compounds exhibited notable activity, underscoring the potential of azetidine derivatives in developing new antimicrobial agents (Ilango & Arunkumar, 2011).

Antibacterial and Enzyme Inhibition : A study by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides and their evaluation for antibacterial and anti-enzymatic activities. These molecules, derived from 2,4-Dimethylphenol, highlight the biological relevance of azetidine derivatives (Aziz‐ur‐Rehman et al., 2014).

Azetidine Chemistry and Functional Applications

Azetidine as a Synthetic Intermediate : The review by Singh et al. (2008) provides an overview of the chemistry of azetidines, azetines, and azetes, emphasizing their synthesis, reactions with electrophiles and nucleophiles, and applications in generating various cyclic products. This work underlines the importance of azetidine derivatives as intermediates in organic synthesis and their potential in drug discovery (Singh et al., 2008).

In-vitro Antioxidant Activity : Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, assessing their in-vitro antioxidant potentials. The findings demonstrate the chemical and medicinal significance of azetidine derivatives in developing antioxidant agents (Nagavolu et al., 2017).

properties

IUPAC Name

3-(2,4-dimethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-4-11(9(2)5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUOQXUCNXUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.